The compound 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic molecule categorized under the benzazepine derivatives. This compound is notable for its potential therapeutic applications, particularly in the development of bradycardic agents and isoform-selective f-current blockers. The structure features a benzazepine core with additional functional groups that enhance its pharmacological properties.
This compound is derived from the synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, which serves as a precursor. The synthesis involves various reagents and conditions that facilitate the formation of the desired molecular structure.
The compound can be classified as:
The synthesis of 3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically follows a multi-step process. The initial step involves the reaction of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide with hydrochloric acid and glacial acetic acid.
The molecular formula for this compound is , with a molecular weight of approximately 363.84 g/mol. The structure features:
The compound's melting point ranges from 244°C to 248°C, indicating good thermal stability. Its predicted boiling point is around 455.8°C .
This compound can undergo various chemical reactions typical for benzazepines and substituted piperidines:
The compound can react with trifluoroacetic acid to yield derivatives such as 3,4-dimethoxyphenylacetic acid, showcasing its versatility in further chemical transformations .
The mechanism of action for this compound primarily relates to its interaction with ion channels in cardiac tissues. It acts as an isoform-selective blocker of f-current channels, which are crucial in regulating heart rate and rhythm.
The specific binding affinities and kinetic parameters would require detailed pharmacological studies but are anticipated to demonstrate efficacy in modulating cardiac activity through selective ion channel inhibition.
This compound has significant implications in pharmaceutical research, particularly in developing cardiovascular drugs targeting heart rate regulation. Its structural features allow for potential modifications to enhance selectivity and potency against specific ion channels.
CAS No.: 40054-73-7
CAS No.: 26627-85-0
CAS No.: 22725-64-0
CAS No.: 126654-52-2
CAS No.: 491589-22-1
CAS No.: 173449-96-2